Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the purity and quality of atorvastatin .
Biology: In biological research, this compound is used to study the metabolic pathways and enzymatic reactions involving atorvastatin and its impurities .
Medicine: In medicine, it serves as a critical impurity standard for the quality control of atorvastatin formulations, ensuring that the final product meets regulatory standards .
Industry: In the pharmaceutical industry, it is used in the development and validation of analytical methods for atorvastatin and its related compounds .
Wirkmechanismus
Target of Action
The primary target of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body .
Result of Action
The result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease, including myocardial infarction and stroke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: The parent compound, widely used as a statin medication.
2,3-Dehydroxy Atorvastatin Sodium Salt: Another impurity of atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Atorvastatin Pyrrolidone Analog: A structural analog used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin.
Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves the condensation of Atorvastatin with 3-Deoxyhept-2Z-Enoic Acid followed by the addition of sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Atorvastatin", "3-Deoxyhept-2Z-Enoic Acid", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in methanol", "3-Deoxyhept-2Z-Enoic Acid is added to the solution and the mixture is stirred at room temperature for several hours", "Sodium hydroxide is added to the mixture to form the sodium salt", "The mixture is filtered and the solid is washed with water", "The solid is dried to obtain Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt" ] } | |
CAS-Nummer |
1659317-56-2 |
Molekularformel |
C33H32FN2NaO4 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate |
InChI |
InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1 |
InChI-Schlüssel |
HVVXDWFELLEWEX-SZIUKIKUSA-M |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.